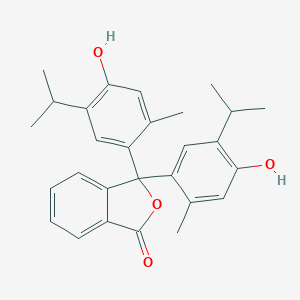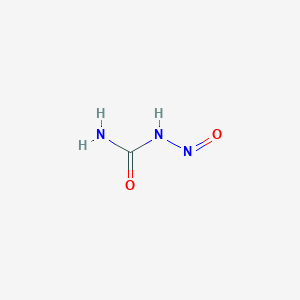
Nitrosourea
Descripción general
Descripción
Nitrosourea is both the name of a molecule and a class of compounds that include a nitroso (R-NO) group and a urea . Nitrosourea compounds are DNA alkylating agents and are often used in chemotherapy . They are lipophilic and thus can cross the blood–brain barrier, making them useful in the treatment of brain tumors such as glioblastoma multiforme .
Synthesis Analysis
Nitrosoureas represent a large and extensively studied family of antitumor agents . Observations in the late 1950s that N-methyl-N′-nitro-N-nitrosoguanidine, a precursor of the methylating agent diazomethane, had activity against murine L1210 leukemia led to studies identifying the N-nitroso function as important for cytotoxicity . Nitrosoureas were the most active N-nitroso agents .
Molecular Structure Analysis
Nitrosourea has a molecular formula of CH3N3O2 . It is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites .
Chemical Reactions Analysis
Nitrosoureas are alkylating agents with a long history in cancer treatment. Their mechanism of action is represented by the alkylation of DNA strands, which results in DNA damage and cellular death .
Physical And Chemical Properties Analysis
Nitrosoureas represent a large and extensively studied family of antitumor agents . They exhibit a broader spectrum of activity against experimental tumors than any other class of agents and are one of the few groups of compounds to cross the so-called blood-brain barrier at therapeutically effective concentrations .
Aplicaciones Científicas De Investigación
Cancer Treatment with Nitrosoureas : Nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) are crucial in cancer treatment, showing effectiveness against a variety of experimental tumors, especially in mouse leukemia L1210 line. They are in various stages of clinical trials with BCNU having the most extensive trial (Carter, Schabel, Broder, & Johnston, 1972).
Treatment of Malignant Gliomas : Nitrosoureas are among the most active agents for treating high-grade gliomas and glioblastoma, with compounds like lomustine, carmustine, and fotemustine commonly used. They were moved to recurrent settings due to their toxicity profile after the introduction of temozolomide (Brandes, Bartolotti, Tosoni, & Franceschi, 2016).
Pharmacokinetics in Brain Tumors : Understanding the kinetic behavior of positron-labeled nitrosoureas like 1,3-bis(2-chloroethyl)nitrosourea in brain tumors using positron emission tomography helps in comprehending their mechanism of action and the rate of decomposition in tumor versus normal brain (Diksic et al., 1984).
Experimental Brain Tumors in Rats : Nitrosourea-induced rat brain tumors serve as a model for research in neurooncology, helping in understanding the molecular biology, neuropathology, and potential treatments for human malignant gliomas (Bilzer, Reifenberger, & Wechsler, 1989).
Sensitization of Melanoma Cells : Research suggests that reactive oxygen species (ROS) induction and IKKβ inhibition enhance nitrosourea-induced cytotoxicity in melanoma cells, indicating potential new directions for melanoma therapy (Tse et al., 2017).
Prevention of Lymphomas in Mice : Studies on transgenic mice expressing human O6-alkylguanine-DNA alkyltransferase indicate that this expression can protect from thymic lymphomas induced by nitrosoureas, highlighting the role of DNA repair in chemical carcinogenesis prevention (Dumenco, Allay, Norton, & Gerson, 1993).
Bone Marrow Myelofibrosis Post-Treatment : A case study reports bone marrow myelofibrosis following nitrosourea treatment for malignant glioma, indicating another potential delayed treatment effect of nitrosoureas (McKenney & Fehir, 1986).
Decontamination and Disposal : Research into the decontamination of nitrosoureas and related compounds is crucial for cancer research laboratories, ensuring safe handling and disposal (Lunn, Sansone, Andrews, & Keefer, 1988).
Molecular Docking Analysis for Anticancer Activity : Spectroscopic investigation and molecular docking studies of N-ethyl-N-nitrosourea (ENU) against 2JIU protein help in understanding its anticancer activity and interaction with DNA (Singh, Islam, Ahmad, & Prabaharan, 2018).
Safety And Hazards
Direcciones Futuras
Recent Phase II clinical trials have demonstrated the beneficial activity of nitrosourea agents such as fotemustine in recurrent malignant gliomas . New drug combinations containing fotemustine and angiogenesis inhibitors, such as bevacizumab, are currently under development . Nitrosourea-based chemotherapeutic agents act by inducing cytotoxicity in malignant gliomas, where they can induce tumor cell death and changes in biological behavior .
Propiedades
IUPAC Name |
nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3N3O2/c2-1(5)3-4-6/h(H3,2,3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTGTTZJOCZWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156337 | |
| Record name | Nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrosourea | |
CAS RN |
13010-20-3 | |
| Record name | Nitrosourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrosourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nitrosourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITROSOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0W1V6314Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



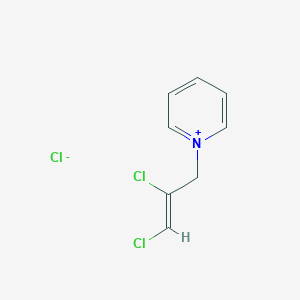
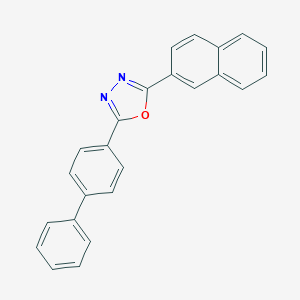

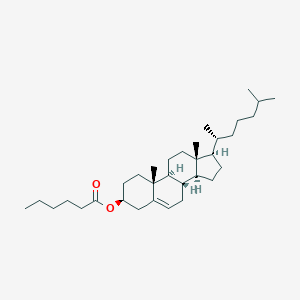
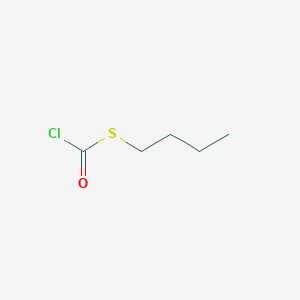
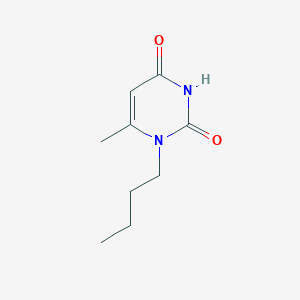


![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)

